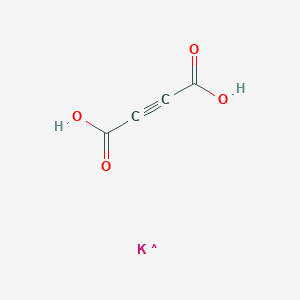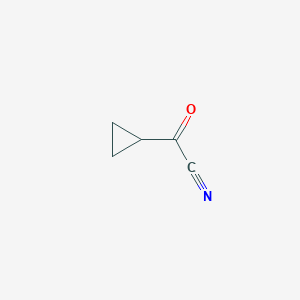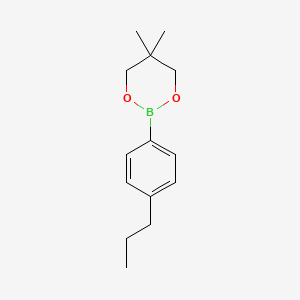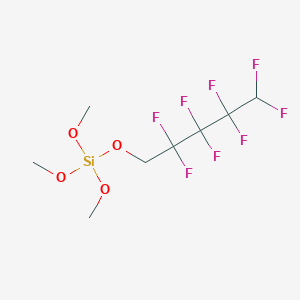
Cytidylyl-(3'->5')-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl-(3’->5’)-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ phosphate group of guanosine. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’->5’)-guanosine typically involves the coupling of cytidine and guanosine monomers. One common method is the phosphoramidite approach, which includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine and guanosine are protected using suitable protecting groups, such as dimethoxytrityl (DMT) for the 5’ hydroxyl group.
Activation of Phosphate Group: The 3’ hydroxyl group of cytidine is activated using a phosphoramidite reagent.
Coupling Reaction: The activated cytidine is then coupled with the 5’ hydroxyl group of guanosine.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester.
Deprotection: The protecting groups are removed to yield cytidylyl-(3’->5’)-guanosine.
Industrial Production Methods
Industrial production of cytidylyl-(3’->5’)-guanosine may involve automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. This method uses a solid support to which the first nucleotide is attached, and subsequent nucleotides are added sequentially through cycles of deprotection, coupling, and oxidation.
化学反応の分析
Types of Reactions
Cytidylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent nucleosides.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, which may alter their chemical properties and biological activities.
Substitution: The nucleobases can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Cytidine and guanosine.
Oxidation: Oxidized forms of cytidine and guanosine.
Reduction: Reduced forms of cytidine and guanosine.
科学的研究の応用
Cytidylyl-(3’->5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides and nucleic acids.
Biology: Plays a role in understanding RNA and DNA synthesis, repair, and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.
作用機序
The mechanism of action of cytidylyl-(3’->5’)-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound can interact with various molecular targets, including enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. These interactions can affect the fidelity and efficiency of nucleic acid replication and transcription.
類似化合物との比較
Similar Compounds
Adenylyl-(3’->5’)-cytidine: Similar structure but with adenine instead of guanine.
Uridylyl-(3’->5’)-cytidine: Contains uracil instead of guanine.
Thymidylyl-(3’->5’)-cytidine: Contains thymine instead of guanine.
Uniqueness
Cytidylyl-(3’->5’)-guanosine is unique due to the specific pairing of cytidine and guanosine, which can influence its chemical properties and biological activities. This specific pairing can affect the stability, reactivity, and interactions of the compound with other molecules, making it distinct from other dinucleotides.
特性
分子式 |
C19H25N8O12P |
|---|---|
分子量 |
588.4 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32) |
InChIキー |
CTMZLDSMFCVUNX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


amine](/img/structure/B12064063.png)


![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)

